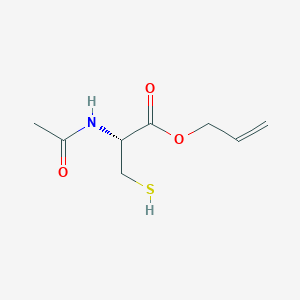

N-Acetyl-L-cysteine Allyl Ester

Vue d'ensemble

Description

N-Acetyl-L-cysteine Allyl Ester is a derivative of N-Acetyl-L-cysteine, which is an acetylated form of the amino acid L-cysteine. This compound is known for its potential antioxidant properties and its ability to act as a precursor to glutathione, a critical antioxidant in the human body. The allyl ester modification enhances the compound’s lipophilicity, potentially improving its cellular uptake and bioavailability.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N-Acetyl-L-cysteine Allyl Ester can be synthesized through the esterification of N-Acetyl-L-cysteine with allyl alcohol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent oxidation of the thiol group in N-Acetyl-L-cysteine .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the molar ratios of reactants. Purification is typically achieved through recrystallization or chromatographic techniques to ensure high purity of the final product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the thiol group, forming disulfides or sulfoxides.

Reduction: The compound can be reduced back to its thiol form from disulfides.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the allyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Disulfides or sulfoxides.

Reduction: N-Acetyl-L-cysteine.

Substitution: Various substituted esters depending on the nucleophile used.

Applications De Recherche Scientifique

Antioxidant Properties

NACAE, similar to its parent compound NAC, exhibits significant antioxidant activity. Research has demonstrated that both NAC and its derivatives can effectively scavenge reactive oxygen species (ROS) and inhibit oxidative stress. This property is particularly important in the context of chronic diseases where oxidative damage plays a pivotal role.

- Mechanism : NACAE acts by replenishing intracellular levels of glutathione, a critical antioxidant that protects cells from oxidative damage. This mechanism is vital in preventing cellular apoptosis induced by oxidative stress .

Anti-Glycation Effects

Recent studies have highlighted the anti-glycation properties of NACAE. Glycation refers to the non-enzymatic reaction between sugars and proteins, leading to the formation of advanced glycation end products (AGEs), which are implicated in various diseases, including diabetes and cardiovascular disorders.

- Findings : Both NAC and S-allyl cysteine (SAC) were found to be potent anti-glycating agents, significantly reducing AGEs formation and associated cytotoxic effects in cellular models . This suggests that NACAE could be beneficial in managing conditions where glycation is a contributing factor.

Cancer Therapeutics

NACAE has shown promise in cancer research, particularly due to its ability to induce apoptosis in cancer cells while sparing normal cells.

- Case Studies :

- In vitro studies on colorectal cancer cell lines have indicated that NACAE can inhibit cell proliferation and induce cell cycle arrest . The compound's structural modifications enhance its anticancer efficacy compared to NAC alone.

- Hybrid compounds combining NACAE with other anticancer agents have been synthesized, demonstrating enhanced selectivity and potency against cancer cells while exhibiting reduced toxicity towards non-malignant cells .

Neuroprotective Effects

The neuroprotective potential of NACAE is another area of active research. Compounds derived from garlic, including NAC and SAC, have been shown to exhibit neuroprotective properties through various mechanisms.

- Research Insights : Studies suggest that NACAE can mitigate neurotoxicity by reducing oxidative stress and promoting neuronal survival in models of neurodegenerative diseases . This positions NACAE as a candidate for further exploration in neuroprotection strategies.

Anti-inflammatory Applications

NACAE may also play a role in modulating inflammatory responses. Its ability to reduce ROS levels contributes to decreased inflammation in various biological systems.

- Mechanism : By inhibiting pro-inflammatory cytokines and mediators, NACAE could potentially be utilized in treating inflammatory conditions such as arthritis or chronic inflammatory diseases .

Synthesis and Chemical Properties

NACAE can be synthesized through various organic chemistry methods, often involving the esterification of NAC with allyl alcohol.

- Chemical Structure :

- Molecular Formula: C₈H₁₃NO₃S

- Molecular Weight: 203.26 g/mol

This compound's unique structure allows it to interact with biological systems effectively, making it a versatile tool in medicinal chemistry.

Mécanisme D'action

The primary mechanism by which N-Acetyl-L-cysteine Allyl Ester exerts its effects is through its conversion to N-Acetyl-L-cysteine and subsequently to glutathione. Glutathione plays a crucial role in maintaining cellular redox balance and detoxifying reactive oxygen species. The allyl ester modification may enhance the compound’s ability to penetrate cell membranes, thereby increasing its efficacy in boosting intracellular glutathione levels .

Comparaison Avec Des Composés Similaires

N-Acetyl-L-cysteine: The parent compound, known for its antioxidant properties and use as a mucolytic agent.

N-Acetyl-L-cysteine Ethyl Ester: Another esterified form with potentially improved bioavailability.

S-Allyl-L-cysteine: A derivative with similar antioxidant properties but different pharmacokinetic profiles

Uniqueness: N-Acetyl-L-cysteine Allyl Ester stands out due to its allyl ester modification, which may offer enhanced lipophilicity and cellular uptake compared to other derivatives. This unique feature could make it more effective in certain therapeutic applications, particularly those requiring efficient cellular delivery of antioxidants .

Activité Biologique

N-Acetyl-L-cysteine allyl ester (NACAE) is a derivative of N-acetyl-L-cysteine (NAC), a well-known antioxidant and mucolytic agent. This compound has garnered attention for its potential biological activities, particularly in the context of oxidative stress, inflammation, and cancer prevention. This article synthesizes various research findings to provide a comprehensive overview of the biological activity of NACAE.

NACAE is characterized by its enhanced cell permeability compared to NAC, which facilitates its bioavailability and efficacy in biological systems. The compound can release hydrogen sulfide (H₂S), a signaling molecule with various physiological roles, including vasodilation and cytoprotection against oxidative stress .

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₃NO₃S |

| Molecular Weight | 191.25 g/mol |

| Density | 1.138 g/cm³ |

| Boiling Point | 337.6 °C |

| Flash Point | 158 °C |

The biological activity of NACAE can be attributed to several mechanisms:

- Antioxidant Activity : NACAE acts as a potent scavenger of reactive oxygen species (ROS), thereby reducing oxidative stress in cells. This property is crucial in preventing cellular damage associated with various diseases, including cancer .

- Anti-inflammatory Effects : NACAE has been shown to inhibit inflammatory pathways, contributing to its protective effects against chronic inflammatory diseases .

- Modulation of Apoptosis : Research indicates that NACAE influences apoptotic pathways, promoting cell survival in healthy cells while inducing apoptosis in cancerous cells .

- DNA Protection : NACAE has demonstrated the ability to protect DNA from oxidative damage, which is significant in cancer prevention strategies. Studies have shown that it can inhibit the phosphorylation of proteins involved in tumor promotion .

Anticancer Activity

A study evaluated the anticancer effects of NACAE on various cancer cell lines. The results indicated that NACAE induced apoptosis in neuroblastoma and melanoma cells while exhibiting cell cycle arrest at the G0/G1 phase in prostate carcinoma cells . The compound was effective at decreasing Bcl-2 expression (an anti-apoptotic protein) and increasing Bax and caspase 8 levels (pro-apoptotic markers), suggesting its potential as an anticancer agent.

Protection Against Oxidative Stress

In another study, NACAE was tested for its ability to mitigate oxidative damage in liver cells exposed to hydrogen peroxide (H₂O₂). The findings revealed that NACAE significantly reduced markers of oxidative stress and improved cell viability compared to untreated controls . This underscores its potential application in conditions characterized by oxidative stress.

Comparative Analysis with N-Acetyl-L-Cysteine

While both NAC and NACAE exhibit antioxidant properties, NACAE's enhanced cell permeability offers advantages in therapeutic applications, particularly for conditions requiring rapid cellular uptake.

| Feature | N-Acetyl-L-Cysteine (NAC) | This compound (NACAE) |

|---|---|---|

| Cell Permeability | Moderate | High |

| Antioxidant Activity | Yes | Yes |

| Anti-inflammatory | Yes | Yes |

| Induces Apoptosis | Moderate | High |

Propriétés

IUPAC Name |

prop-2-enyl (2R)-2-acetamido-3-sulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3S/c1-3-4-12-8(11)7(5-13)9-6(2)10/h3,7,13H,1,4-5H2,2H3,(H,9,10)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSHKPIFVSKLDQI-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CS)C(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CS)C(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.